![molecular formula C14H18N4O3 B2470650 5-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide CAS No. 1705312-70-4](/img/structure/B2470650.png)
5-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C14H18N4O3 and its molecular weight is 290.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide (referred to as compound 1) is a derivative of isoxazole and pyrazole, which has garnered attention for its potential biological activities. This article reviews the biological activity of compound 1, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data from various studies.
Chemical Structure and Synthesis
Compound 1 features a complex molecular structure characterized by an isoxazole ring, a pyrazole moiety, and a tetrahydro-pyran group. The synthesis typically involves multiple steps, including the formation of the isoxazole and subsequent coupling with the pyrazole derivative. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of isoxazole derivatives, including compound 1. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity : Compound 1 exhibited an IC50 value in the low micromolar range against several cancer lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells. For instance, a related isoxazole derivative showed IC50 values ranging from 0.11 to 77.83 μg/ml across different cancer cell lines, indicating strong antiproliferative activity .
- Mechanism of Action : The anticancer effects are believed to involve the inhibition of specific kinases associated with tumor growth and proliferation. For example, compounds with similar structures have been reported to inhibit VEGFR-2 kinase with an IC50 value of approximately 1.46 µM .
Anti-inflammatory Activity
The anti-inflammatory properties of compound 1 are primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes:
- COX Inhibition : Compound 1 has shown promising results in COX inhibition assays, which are crucial for reducing inflammation. A related study found that certain isoxazole derivatives had IC50 values against COX enzymes that were comparable to established anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial activity of compound 1 has also been explored:
- Antimicrobial Efficacy : Preliminary tests indicated moderate to potent antimicrobial activity against various bacterial strains. For instance, some derivatives demonstrated significant inhibition against Candida albicans, with minimum inhibitory concentration (MIC) values lower than those of standard antifungal agents like Fluconazole .
Case Studies and Research Findings
Several studies have highlighted the potential applications of compound 1 in therapeutic settings:
- Cytotoxicity Study : A study involving multiple isoxazole derivatives found that compound 1's structural modifications significantly impacted its cytotoxicity profile against cancer cell lines. The most potent derivatives were those that maintained a balance between hydrophilicity and lipophilicity .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of compound 1 in reducing tumor growth rates. These studies indicated that compounds with similar scaffolds could effectively inhibit tumor progression when administered orally .
Summary Table of Biological Activities
Activity Type | Assessed Compounds | IC50 Values | Notes |
---|---|---|---|
Anticancer | Compound 1 | ~0.11 - 77.83 μg/ml | Effective against HeLa and MCF7 cells |
COX Inhibition | Compound 1 | ~0.391 μg/ml | Comparable to Ketoprofen |
Antimicrobial | Compound 1 | MIC = 2.0 mg/ml | Effective against Candida albicans |
科学研究应用
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds similar to 5-methyl-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide. For instance, derivatives of pyrazole and isoxazole have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The disc diffusion method has been employed to assess this activity, showing promising results for several synthesized compounds that may lead to new antimicrobial agents .
Anticancer Research
The compound's structural features suggest potential anticancer applications. Research has indicated that similar pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. Molecular docking studies have been utilized to predict interactions with specific targets in cancer cells, highlighting the importance of these compounds in the development of new anticancer therapies .
Molecular Docking Studies
Molecular docking studies involving this compound have been conducted to evaluate its binding affinity to various biological targets. These studies are crucial for understanding the mechanism of action of the compound and optimizing its structure for enhanced efficacy .
Case Studies
属性
IUPAC Name |
5-methyl-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-10-6-13(17-21-10)14(19)16-12-7-15-18(9-12)8-11-2-4-20-5-3-11/h6-7,9,11H,2-5,8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXVKALQBRKHPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。